molecular formula C18H32O16 B8118666 Glc(?1-6)Gal(?1-2b)Tagf

Glc(?1-6)Gal(?1-2b)Tagf

Cat. No.: B8118666
M. Wt: 504.4 g/mol
InChI Key: MUPFEKGTMRGPLJ-RHZQJRCWSA-N
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Description

Glc(β1-6)Gal(β1-2b)Tagf is a complex oligosaccharide characterized by its unique glycosidic linkages. The structure comprises β-D-glucose (Glc) linked to β-D-galactose (Gal) via a β1-6 bond, followed by a β1-2b linkage to a terminal Tagf residue (exact identity of Tagf requires further elucidation). This structure is hypothesized to participate in microbial cell wall biosynthesis or glycoconjugate signaling, based on analogous systems involving teichoic acids or rhamnopolysaccharides . Tagf may represent a rare sugar or a modified glycan motif, as seen in rhamnose-containing wall polysaccharides (RhaCWP) of Streptococci .

Properties

IUPAC Name

(3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15+,16?,17?,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPFEKGTMRGPLJ-RHZQJRCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Abalone Visceral Polysaccharide (AVP)

  • Composition : AVP consists of Man, Gal, and Glc (2.7:0.7:6.5) with a (1→4)-Glc backbone and (1→3,6)-Man branches .

Burdock Root Polysaccharides

  • Linkages : Burdock root polysaccharides contain Glc, Gal, and GlcA, with antioxidant activity inversely correlated to molecular weight. Hydroxyl radical (·OH) scavenging capacity is highest in stem-derived fractions .
  • Comparison: Parameter Glc(β1-6)Gal(β1-2b)Tagf Burdock Stem Polysaccharide Main Monosaccharides Glc, Gal, Tagf Gal, Glc, Ara Key Linkages β1-6, β1-2b β1-4, β1-6 Antioxidant Activity Not reported IC₅₀ (·OH) = 0.8 mg/mL

Bacterial Rhamnopolysaccharides (RhaCWP)

  • Composition: Streptococcal RhaCWP contains rhamnose (Rha), Glc, Gal, and phosphate groups .
  • Functional Overlap : Both RhaCWP and Glc(β1-6)Gal(β1-2b)Tagf contribute to cell envelope integrity. However, RhaCWP is antigenically diverse, enabling Lancefield serotyping, whereas Tagf-containing structures may lack similar discriminatory motifs .

Analytical and Mechanistic Insights

  • Enzymatic Synthesis: Unlike the non-processive TagF polymerase, which requires steady-state kinetics for poly(glycerol phosphate) synthesis , Glc(β1-6)Gal(β1-2b)Tagf may rely on glycosyltransferases with stricter substrate specificity.
  • Structural Characterization: Methods like PMP derivatization () and HPAEC-PAD () are critical for resolving monosaccharide composition. Methylation analysis () and ESI-CID MS/MS () are preferred for linkage determination.

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